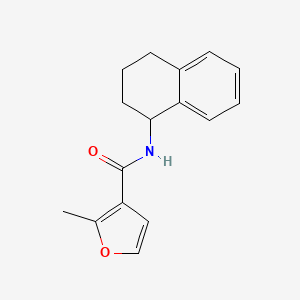

2-methyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-3-furamide

Description

2-Methyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-3-furamide (CAS: 774589-79-6) is a furan-derived carboxamide featuring a methyl group at the 2-position of the furan ring and an amide linkage at the 3-position, connected to a 1,2,3,4-tetrahydro-1-naphthalenyl moiety. The molecular formula is C₁₅H₁₉NO₂, with a molecular weight of 245.32 g/mol. This compound is structurally characterized by its partially saturated naphthalene ring, which confers conformational flexibility, and its substituted furan core, which influences electronic properties and reactivity .

Properties

IUPAC Name |

2-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)furan-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-11-13(9-10-19-11)16(18)17-15-8-4-6-12-5-2-3-7-14(12)15/h2-3,5,7,9-10,15H,4,6,8H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMYIVAPIPDPHMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)C(=O)NC2CCCC3=CC=CC=C23 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-3-furamide typically involves the reaction of 2-methyl-3-furoic acid with 1,2,3,4-tetrahydro-1-naphthylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the formation of the desired amide is complete.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using automated reactors and continuous flow systems. The use of high-purity reagents and optimized reaction conditions ensures high yield and purity of the final product. The crude product is typically purified by recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-3-furamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form a furanone derivative.

Reduction: The carbonyl group in the amide can be reduced to form an amine.

Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.

Major Products Formed

Oxidation: Formation of 2-methyl-3-furanone.

Reduction: Formation of 2-methyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-3-furylamine.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-methyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-3-furamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-3-furamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Core and Functional Group Variations

Tetrahydrozoline Hydrochloride (CAS: 84-22-0)

- Structure : Contains a 4,5-dihydroimidazole ring linked to a tetrahydro-naphthalenyl group.

- Functional Groups : Imidazole (saturated) with an ethylenediamine side chain.

- Therapeutic Use : Nasal decongestant and ocular vasoconstrictor due to α-adrenergic agonist activity.

3-Chloro-N-Phenyl-Phthalimide (CAS: 6297-79-6)

- Structure : Phthalimide core with a chlorine substituent at the 3-position and an N-phenyl group.

- Functional Groups : Aromatic phthalimide ring with electron-withdrawing chloro and phenyl groups.

- Application: Monomer precursor for polyimide synthesis.

- Key Difference : The fully aromatic phthalimide ring increases thermal stability but reduces solubility compared to the partially saturated tetrahydro-naphthalenyl group in the target compound .

Amide-Linked Derivatives

N-(1,2,3,4-Tetrahydro-2-Naphthalenyl)Butanamide (CAS: 188201-15-2)

- Structure : Butanamide linked to a tetrahydro-naphthalenyl group.

- Functional Groups : Aliphatic amide with a linear carbon chain.

2-Benzyl-N-Butylsuccinimide (CAS: 101105-22-0)

- Structure : Succinimide core with benzyl and butyl substituents.

- Functional Groups : Cyclic imide with aromatic and aliphatic side chains.

- Key Difference : The succinimide ring introduces two carbonyl groups, enhancing polarity and hydrogen-bonding capacity relative to the single amide in the target compound .

Brodifacoum (CAS: 56073-10-0)

- Structure : Coumarin derivative with a brominated biphenyl and tetrahydro-naphthalenyl group.

- Functional Groups : 4-Hydroxycoumarin with lipophilic substituents.

- Application : Anticoagulant rodenticide targeting vitamin K epoxide reductase.

- Key Difference : The coumarin core and brominated biphenyl group confer high lipophilicity and prolonged half-life, unlike the furan-amide structure of the target compound .

Physicochemical Properties

| Property | 2-Methyl-N-(Tetrahydro-Naphthalenyl)-3-Furamide | Tetrahydrozoline HCl | 3-Chloro-N-Phenyl-Phthalimide |

|---|---|---|---|

| Molecular Weight (g/mol) | 245.32 | 236.74 | 257.67 |

| LogP (Predicted) | 2.8 | 2.1 | 3.5 |

| Solubility (Water) | Low | Moderate | Very Low |

| Key Functional Groups | Furan, amide, tetrahydro-naphthalene | Imidazole, amine | Phthalimide, chloro, phenyl |

- The target compound’s methyl-substituted furan enhances lipophilicity (LogP ~2.8) compared to tetrahydrozoline (LogP ~2.1) but less than 3-chloro-N-phenyl-phthalimide (LogP ~3.5) .

Biological Activity

2-methyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-3-furamide is a compound that has garnered attention due to its unique structural features and potential biological activities. The presence of the furan ring contributes to its electronic properties and steric effects, which may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antinociceptive Effects : Studies have shown that compounds similar to this structure may exhibit pain-relieving properties through modulation of opioid receptors. For instance, the interaction with mu-opioid receptors has been documented in various analogs .

- Neuroprotective Properties : The compound may also demonstrate neuroprotective effects by preventing neuronal cell death in models of neurodegeneration. This activity is often linked to its ability to modulate neurotransmitter release and receptor activity .

- Anti-inflammatory Activity : The furan moiety is known for its potential anti-inflammatory properties, which could be beneficial in conditions characterized by excessive inflammation .

Case Study 1: Antinociceptive Activity

A study published in the Journal of Medicinal Chemistry investigated the antinociceptive properties of various tetrahydronaphthalene derivatives. The results indicated that the introduction of a furan ring significantly enhanced the binding affinity to opioid receptors, leading to increased analgesic effects compared to non-furan derivatives .

Case Study 2: Neuroprotection in Animal Models

In a series of experiments involving rat models of neurodegeneration induced by excitotoxic agents, administration of this compound resulted in reduced neuronal loss and improved behavioral outcomes. This suggests a protective role against oxidative stress and excitotoxicity .

Data Table: Biological Activities Comparison

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.